

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Regorafenib

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Compound of Interest

Compound Name: **REGOPAR**

Cat. No.: **B1166337**

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Introduction

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.^{[1][2]} It functions by targeting multiple protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.^{[2][3]} Accurate and precise quantification of Regorafenib in bulk drug substances, pharmaceutical dosage forms, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed protocols for the analysis of Regorafenib using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Quantitative Data Summary

Several RP-HPLC methods have been developed and validated for the quantification of Regorafenib. The following tables summarize the key chromatographic conditions and validation parameters from various studies, providing a comprehensive overview for method selection and development.

Table 1: Chromatographic Conditions for Regorafenib Analysis

Parameter	Method 1	Method 2	Method 3
Stationary Phase (Column)	Symmetry C18 (250 mm x 4.6 mm, 5 µm)	C18 (250 mm x 4.60 mm, 5 µm)[4][5]	C18 Ultradase[1]
Mobile Phase	Methanol : Phosphate Buffer (pH 4.8) (70:30 v/v)	Acetonitrile : Methanol (pH 5.2) (45:55 v/v)[4][5]	Gradient with 0.1% TFA in Acetonitrile (A) and 0.1% TFA in Water (B)[1]
Flow Rate	1.0 mL/min	1.0 mL/min[4][5]	Not Specified
Detection Wavelength	268 nm	261 nm[4][5]	262 nm[1]
Injection Volume	20 µL[6]	20 µL[5]	Not Specified
Retention Time	3.544 min	Not Specified	12.2 min[1]

Table 2: Method Validation Parameters for Regorafenib Analysis

Parameter	Method 1	Method 2	Method 3
Linearity Range	0-16 µg/mL	5-25 µg/mL[4][5]	48.8-50000 ng/mL[1]
Correlation Coefficient (R ²)	0.999	> 0.99[1]	0.999[1]
Limit of Detection (LOD)	0.90 µg/mL	Not Specified	Not Specified
Limit of Quantitation (LOQ)	2.90 µg/mL	Not Specified	Not Specified
Accuracy (%) Recovery)	98.0% to 102.0%	Not Specified	97.66 ± 0.91%[1]
Precision (%RSD)	1.63%	< 2.0%[5]	Not Specified

Experimental Protocols

The following are detailed protocols for the RP-HPLC analysis of Regorafenib, based on established and validated methods.

Protocol 1: Analysis of Regorafenib in Bulk and Pharmaceutical Dosage Forms

This protocol is adapted from a method utilizing a C18 column with a methanol and phosphate buffer mobile phase.

1. Materials and Reagents:

- Regorafenib reference standard
- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate (AR Grade)
- Orthophosphoric acid (AR Grade)
- Water (HPLC grade)

2. Instrumentation:

- HPLC system with a UV-Vis detector
- Symmetry C18 column (250 mm x 4.6 mm, 5 μ m particle size)
- Chromatography data acquisition software

3. Preparation of Solutions:

- Phosphate Buffer (pH 4.8): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water. Adjust the pH to 4.8 with phosphoric acid.
- Mobile Phase: Prepare a mixture of Methanol and Phosphate buffer (pH 4.8) in the ratio of 70:30 (v/v). Filter the mobile phase through a 0.45 μ m membrane filter and degas using an ultrasonic bath.

- Standard Solution Preparation: Accurately weigh 25 mg of Regorafenib working standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to volume with the mobile phase. Further dilute 0.1 mL of this solution into a 10 mL volumetric flask with the mobile phase to obtain a concentration of 10 µg/mL.
- Sample Solution Preparation (Tablets): Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to 25 mg of Regorafenib to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a final concentration within the linear range of the method.[6]

4. Chromatographic Conditions:

- Column: Symmetry C18 (250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Methanol : Phosphate Buffer (pH 4.8) (70:30 v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 268 nm
- Injection Volume: 20 µL
- Column Temperature: Ambient

5. Analysis:

- Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- The retention time for Regorafenib is expected to be approximately 3.544 minutes.
- Quantify the amount of Regorafenib in the sample by comparing the peak area with that of the standard.

Protocol 2: Analysis of Regorafenib in Biological Matrices (Tumor Tissue)

This protocol is based on a gradient HPLC-UV method for the quantification of Regorafenib in tumor xenografts.[\[1\]](#)

1. Materials and Reagents:

- Regorafenib reference standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)

2. Instrumentation:

- HPLC system with a UV-Vis detector
- C18 Ultradome column
- Homogenizer for tissue samples

3. Preparation of Solutions:

- Mobile Phase A: 0.1% TFA in Acetonitrile
- Mobile Phase B: 0.1% TFA in Water
- Standard Stock Solution: Prepare a 300 µg/mL stock solution of Regorafenib in acetonitrile.
[\[7\]](#)
- Standard Working Solutions: Prepare a series of standard solutions by serial dilution of the stock solution with acetonitrile to cover the concentration range of 48.8 ng/mL to 50,000 ng/mL.[\[1\]](#)[\[7\]](#)

4. Sample Preparation (Tumor Tissue):

- Excise the tumor tissue and weigh it.
- Homogenize the tissue in an appropriate buffer.

- Perform protein precipitation by adding acetonitrile.
- Centrifuge the sample and collect the supernatant for analysis.

5. Chromatographic Conditions:

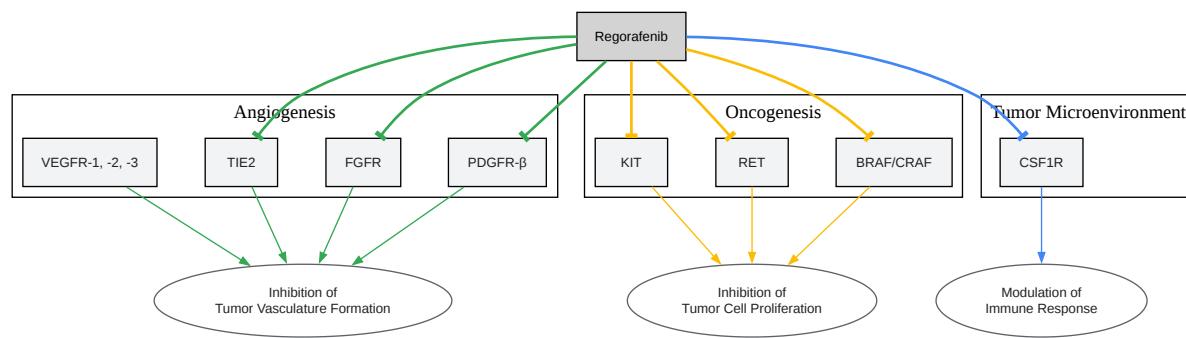
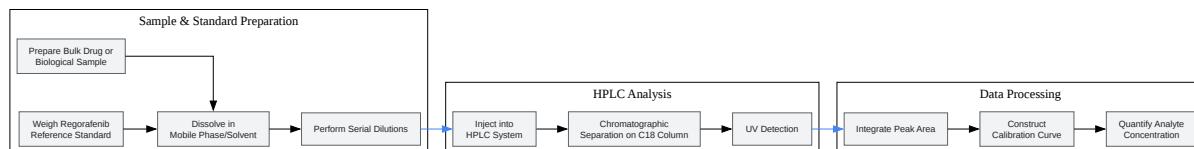
- Column: C18 Ulrabase
- Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
- Detection: UV at 262 nm

6. Analysis:

- Inject the prepared sample supernatant into the HPLC system.
- Regorafenib is expected to elute at approximately 12.2 minutes under these conditions.[\[1\]](#)
- Construct a calibration curve from the standard solutions and determine the concentration of Regorafenib in the tumor sample.

Visualizations

Experimental Workflow



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